molecular formula C12H15ClO3S B8046609 2,2,5,6-tetramethyl-3H-1-benzofuran-7-sulfonyl chloride

2,2,5,6-tetramethyl-3H-1-benzofuran-7-sulfonyl chloride

Cat. No.: B8046609
M. Wt: 274.76 g/mol
InChI Key: ILSJYTSNYFBLLC-UHFFFAOYSA-N
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Description

2,2,5,6-tetramethyl-3H-1-benzofuran-7-sulfonyl chloride is an organic compound with a complex structure that includes a benzofuran ring substituted with multiple methyl groups and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,6-tetramethyl-3H-1-benzofuran-7-sulfonyl chloride typically involves the sulfonylation of a benzofuran derivative. One common method is the reaction of 2,2,5,6-tetramethyl-3H-1-benzofuran with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,5,6-tetramethyl-3H-1-benzofuran-7-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.

    Catalysts: In some cases, catalysts such as Lewis acids may be used to enhance the reaction rate and selectivity.

Major Products

The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,5,6-tetramethyl-3H-1-benzofuran-7-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the preparation of functional materials, such as polymers and nanomaterials, due to its reactive sulfonyl chloride group.

    Biological Studies: Researchers use this compound to study the effects of sulfonyl chloride derivatives on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.

Mechanism of Action

The mechanism of action of 2,2,5,6-tetramethyl-3H-1-benzofuran-7-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the activity of biological molecules or alter the properties of materials, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride: This compound has a similar structure but with different methyl group substitutions, leading to variations in reactivity and applications.

    Benzofuran-2-sulfonyl chloride: A simpler analog with fewer methyl groups, used in similar types of reactions but with different reactivity profiles.

Uniqueness

2,2,5,6-tetramethyl-3H-1-benzofuran-7-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specialized applications in organic synthesis and materials science.

Properties

IUPAC Name

2,2,5,6-tetramethyl-3H-1-benzofuran-7-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3S/c1-7-5-9-6-12(3,4)16-10(9)11(8(7)2)17(13,14)15/h5H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSJYTSNYFBLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)S(=O)(=O)Cl)OC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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